molecular formula C8H12Br2O B14638021 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one CAS No. 52100-86-4

1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one

Cat. No.: B14638021
CAS No.: 52100-86-4
M. Wt: 283.99 g/mol
InChI Key: RYUXUAMLMWSLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one is a chemical compound known for its unique structure and reactivity It features a cyclopropyl ring substituted with two bromine atoms and three methyl groups, making it a highly interesting molecule in organic chemistry

Preparation Methods

The synthesis of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,3-trimethylcyclopropane using bromine (Br2) in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 0-25°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclopropyl ring and the specific arrangement of bromine and methyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

52100-86-4

Molecular Formula

C8H12Br2O

Molecular Weight

283.99 g/mol

IUPAC Name

1-(2,2-dibromo-1,3,3-trimethylcyclopropyl)ethanone

InChI

InChI=1S/C8H12Br2O/c1-5(11)7(4)6(2,3)8(7,9)10/h1-4H3

InChI Key

RYUXUAMLMWSLNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(C1(Br)Br)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.